molecular formula C19H16FN3O4 B2603208 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941969-60-4

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide

Cat. No.: B2603208
CAS No.: 941969-60-4
M. Wt: 369.352
InChI Key: GSFMUKKLPXPHHO-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and three phenyl rings, which are six-membered carbon rings. Two of the phenyl rings are substituted with a methoxy group (-OCH3), and one of them is substituted with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the phenyl rings would likely result in a planar structure. The electron-donating methoxy groups and the electron-withdrawing fluorine atom could have interesting effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar methoxy groups and the fluorine atom could affect its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Antimicrobial Study

Compounds structurally related to "1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide" have been synthesized and evaluated for their antimicrobial properties. The research demonstrates the synthesis of fluoroquinolone-based compounds and their subsequent screening for antifungal and antibacterial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Cytotoxicity Evaluation

Another area of application includes the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work indicates the compound's relevance in cancer research, providing a foundation for further investigation into its potential as a therapeutic agent (Hassan, Hafez, & Osman, 2014).

Inhibitor of the Met Kinase Superfamily

Research has also identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These studies are crucial for understanding the compound's role in targeting specific kinases implicated in cancer, marking a significant step towards developing targeted cancer therapies (Schroeder et al., 2009).

Synthesis and Antimicrobial Activity

Further, the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and their evaluation for antimicrobial activities underscore the compound's utility in discovering new antimicrobials. Such research provides insights into the structural requirements for antimicrobial efficacy and opens pathways for developing novel antimicrobial agents (Ahsan et al., 2016).

Synthesis of Fluorinated Heterocyclic Compounds

Lastly, the use of fluorine-containing building blocks for the synthesis of various heterocyclic compounds, including pyrazolones and pyrimidines, demonstrates the versatility of fluorine chemistry in medicinal chemistry. These studies contribute to the broader understanding of how fluorine incorporation can modulate the biological activity and properties of heterocyclic compounds (Shi, Wang, & Schlosser, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promise as a drug, future research could focus on optimizing its structure, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-26-15-9-5-13(6-10-15)21-19(25)18-16(27-2)11-17(24)23(22-18)14-7-3-12(20)4-8-14/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFMUKKLPXPHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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